(2S,4R)-2-amino-4-hydroxypentanedioic acid

Catalog No.
S565667
CAS No.
2485-33-8
M.F
C5H9NO5
M. Wt
163.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,4R)-2-amino-4-hydroxypentanedioic acid

CAS Number

2485-33-8

Product Name

(2S,4R)-2-amino-4-hydroxypentanedioic acid

IUPAC Name

(2S,4R)-2-amino-4-hydroxypentanedioic acid

Molecular Formula

C5H9NO5

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3+/m0/s1

InChI Key

HBDWQSHEVMSFGY-STHAYSLISA-N

SMILES

C(C(C(=O)O)N)C(C(=O)O)O

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)O

Isomeric SMILES

C([C@@H](C(=O)O)N)[C@H](C(=O)O)O

Yeast Metabolism:

  • Studies have shown that (2S,4R)-2-amino-4-hydroxypentanedioic acid is a metabolite of the yeast Saccharomyces cerevisiae. [Source: National Institutes of Health, PubChem, "PubChem Open Chemistry Database," ]
  • Metabolites are small molecules involved in the metabolic processes of an organism. Understanding the role of (2S,4R)-2-amino-4-hydroxypentanedioic acid in yeast metabolism could provide insights into the functioning of this important organism, which has applications in food science, brewing, and biofuels production.

Analog of L-Glutamic Acid:

  • (2S,4R)-2-amino-4-hydroxypentanedioic acid is structurally similar to the amino acid L-glutamic acid. [Source: National Institutes of Health, PubChem, "PubChem Open Chemistry Database," ]
  • L-glutamic acid is an excitatory neurotransmitter involved in various brain functions, including learning and memory. Research is ongoing to investigate if (2S,4R)-2-amino-4-hydroxypentanedioic acid interacts with glutamatergic systems and has any potential therapeutic applications.

(2S,4R)-2-amino-4-hydroxypentanedioic acid, also known as L-threonine, is a naturally occurring amino acid that plays a vital role in protein synthesis and metabolism. This compound is characterized by its two chiral centers, which contribute to its unique stereochemistry. The molecular formula of (2S,4R)-2-amino-4-hydroxypentanedioic acid is C5H11NO4, and it features both amino and hydroxyl functional groups, making it a polar and hydrophilic molecule. L-threonine is essential in human nutrition, as it cannot be synthesized by the body and must be obtained through dietary sources.

In Biological Systems" class="citation ml-xs inline" data-state="closed" href="https://wou.edu/chemistry/courses/online-chemistry-textbooks/ch103-allied-health-chemistry/ch103-chapter-6-introduction-to-organic-chemistry-and-biological-molecules/" rel="nofollow noopener" target="_blank"> .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with (2S,4R)-2-amino-4-hydroxypentanedioic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
L-serineContains hydroxyl group on carbon 3Precursor to cysteine; involved in neurotransmitter synthesis
L-aspartic acidContains carboxyl groups on carbons 2 & 3Precursor to several neurotransmitters
L-glutamic acidContains additional carboxyl groupFunctions as an excitatory neurotransmitter
D-threonineEnantiomer of (2S,4R)-2-amino-4-hydroxypentanedioic acidDifferent biological activities due to stereochemistry

Each of these compounds plays distinct roles in biological systems despite their structural similarities. The unique stereochemistry of (2S,4R)-2-amino-4-hydroxypentanedioic acid contributes significantly to its specific functions and interactions within metabolic pathways .

(2S,4R)-2-amino-4-hydroxypentanedioic acid exhibits significant biological activity. It serves as a precursor for several important biomolecules and plays a role in various metabolic pathways:

  • Protein Synthesis: L-threonine is incorporated into proteins and is vital for the synthesis of glycoproteins and lipoproteins.
  • Immune Function: It contributes to the production of antibodies and supports immune system function.
  • Metabolism: L-threonine is involved in the synthesis of other amino acids like serine and glycine and participates in energy production.

Research indicates that adequate levels of L-threonine are essential for maintaining optimal health and metabolic function .

The synthesis of (2S,4R)-2-amino-4-hydroxypentanedioic acid can be achieved through several methods:

  • Biological Synthesis: Naturally produced by microorganisms through fermentation processes. This method utilizes bacterial strains capable of synthesizing L-threonine from simple sugars.
  • Chemical Synthesis:
    • Starting Materials: Common precursors include malonic acid derivatives or other α-amino acids.
    • Reagents: Typical reagents used in chemical synthesis may include ammonia or amines under specific conditions to facilitate the formation of the amino group.
    • Enzymatic Methods: Enzymes such as threonine deaminase can convert other amino acids into L-threonine via biotransformation.

These methods vary in efficiency and yield depending on the conditions employed .

(2S,4R)-2-amino-4-hydroxypentanedioic acid has several applications across various fields:

  • Nutritional Supplements: Used as a dietary supplement to support muscle growth and recovery.
  • Pharmaceuticals: Investigated for potential therapeutic roles in treating metabolic disorders and enhancing immune function.
  • Animal Feed: Added to livestock feed to promote growth and improve feed efficiency.

The compound's role in protein synthesis makes it particularly valuable in both human nutrition and agricultural applications .

Studies on the interactions involving (2S,4R)-2-amino-4-hydroxypentanedioic acid have revealed its influence on various biological systems:

  • Receptor Binding: Research indicates that L-threonine may interact with specific receptors involved in metabolic regulation.
  • Enzyme Activity: It has been shown to modulate the activity of enzymes involved in amino acid metabolism.

Such interactions underline its importance not only as a building block for proteins but also as a regulator of biological processes

XLogP3

-4.1

Dates

Modify: 2023-08-15

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